

Application Notes and Protocols for Posaconazole In Vitro Susceptibility Testing

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Compound of Interest

Compound Name: Posaconazole

Cat. No.: B062084

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to **posaconazole**, a broad-spectrum triazole antifungal agent. The following information is based on established standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as alternative commercial methods like the Etest. Adherence to these protocols is crucial for generating accurate and reproducible minimum inhibitory concentration (MIC) data, which is essential for surveillance, research, and drug development.

Overview of Standardized Testing Methods

In vitro susceptibility testing of **posaconazole** is predominantly performed using broth microdilution (BMD), agar dilution, and gradient diffusion methods. The CLSI and EUCAST provide detailed guidelines for BMD, which are considered the reference methods.

- Clinical and Laboratory Standards Institute (CLSI): The CLSI documents M27-A3 and its successors provide guidance for testing yeasts, while the M38-A2 document outlines the methodology for filamentous fungi.[\[1\]](#)[\[2\]](#)
- European Committee on Antimicrobial Susceptibility Testing (EUCAST): The EUCAST has also developed standardized protocols for antifungal susceptibility testing, which may differ from CLSI in terms of media, incubation time, and endpoint determination.[\[3\]](#)[\[4\]](#)

Agar-based methods, such as the Etest, offer a simpler alternative for many laboratories and have shown good correlation with the reference BMD methods for **posaconazole**.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Data Presentation: Posaconazole MIC Ranges and Quality Control

The following tables summarize key quantitative data for **posaconazole** susceptibility testing, including typical MIC ranges for common fungal pathogens and established quality control (QC) ranges for reference strains.

Table 1: Posaconazole Modal MICs and Epidemiological Cutoff Values (ECVs) for *Candida* spp. (CLSI Method)

Candida Species	Modal MIC (µg/mL)	ECV (µg/mL)	% of Isolates ≤ ECV
<i>C. albicans</i>	0.016	0.06	98.5%
<i>C. glabrata</i>	0.5	2	96.2%
<i>C. parapsilosis</i>	0.06	0.25	99.3%
<i>C. tropicalis</i>	0.03	0.12	97.6%
<i>C. krusei</i>	0.25	0.5	99.8%
<i>C. lusitaniae</i>	0.03	0.12	95.6%
<i>C. guilliermondii</i>	0.12	0.5	98.9%
<i>C. kefyr</i>	0.06	0.25	100.0%

Data sourced from a study using the CLSI M27-A3 broth microdilution method with a 24-hour incubation.[\[1\]](#)

Table 2: Posaconazole MIC Ranges for *Aspergillus* spp. (CLSI Method)

Aspergillus Species	MIC50 (µg/mL)	MIC90 (µg/mL)	ECV (µg/mL)
A. fumigatus	0.25	0.5	0.25
A. flavus	0.5	1	0.5
A. niger	0.5	1	1
A. terreus	0.12	0.25	0.5

MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively. ECVs are based on CLSI data.[\[7\]](#)[\[8\]](#)

Table 3: Quality Control (QC) Ranges for Posaconazole Susceptibility Testing

QC Strain	Method	Expected MIC Range (µg/mL)
Candida parapsilosis ATCC 22019	CLSI BMD	0.06 - 0.25
Candida krusei ATCC 6258	CLSI BMD	0.12 - 1
Paecilomyces variotii ATCC MYA-3630	CLSI BMD (Molds)	0.03 - 0.25

These QC ranges are essential for ensuring the accuracy and reproducibility of test results.[\[6\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

The following are detailed protocols for performing **posaconazole** in vitro susceptibility testing.

Broth Microdilution (BMD) Method for Yeasts (Based on CLSI M27)

This method determines the minimum inhibitory concentration (MIC) of **posaconazole** in a liquid medium.

a) Materials:

- **Posaconazole** powder (analytical grade)
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Sterile, disposable labware (pipettes, reservoirs, etc.)
- Spectrophotometer or McFarland standards
- Incubator (35°C)
- Quality control strains (*C. parapsilosis* ATCC 22019, *C. krusei* ATCC 6258)

b) Preparation of Antifungal Stock Solution and Plates:

- Prepare a stock solution of **posaconazole** in DMSO at a concentration of 1600 µg/mL.
- Serially dilute the **posaconazole** stock solution in RPMI 1640 medium to create a 2X working solution for each desired final concentration (e.g., ranging from 16 to 0.03 µg/mL).
- Dispense 100 µL of each 2X **posaconazole** dilution into the appropriate wells of a 96-well microtiter plate.
- Include a growth control well (100 µL of drug-free RPMI) and a sterility control well (200 µL of uninoculated RPMI).

c) Inoculum Preparation:

- Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.

- Select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or use a spectrophotometer to achieve a transmittance of 75-77% at 530 nm). This corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- Dilute this stock suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density of $0.5-2.5 \times 10^3$ CFU/mL.

d) Inoculation and Incubation:

- Add 100 μ L of the final inoculum suspension to each well of the microtiter plate (except the sterility control).
- The final volume in each well will be 200 μ L, and the **posaconazole** concentrations will be halved to their final values.
- Incubate the plates at 35°C for 24-48 hours. CLSI recommends reading MICs for **posaconazole** at 48 hours, though 24-hour readings are also common.^[1]

e) Endpoint Determination (MIC Reading):

- The MIC is the lowest concentration of **posaconazole** that causes a significant reduction in growth (typically $\geq 50\%$) compared to the growth control well.
- This can be determined visually or with a spectrophotometer.

Etest Method for Yeasts and Molds

The Etest is a gradient diffusion method that provides a direct MIC reading.

a) Materials:

- **Posaconazole** Etest strips
- RPMI agar with 2% glucose (RPG) or Mueller-Hinton agar supplemented with 2% glucose and 0.5 μ g/mL methylene blue.^{[5][6]}

- Sterile swabs
- Petri dishes (150 mm for multiple strips or 90 mm for a single strip)
- Materials for inoculum preparation as described in the BMD protocol.

b) Inoculum Preparation:

- Prepare the fungal inoculum as described for the BMD method (adjusted to a 0.5 McFarland standard).

c) Inoculation and Application of Etest Strip:

- Dip a sterile swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
- Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
- Allow the plate to dry for 10-15 minutes.
- Aseptically apply the **posaconazole** Etest strip to the agar surface.

d) Incubation:

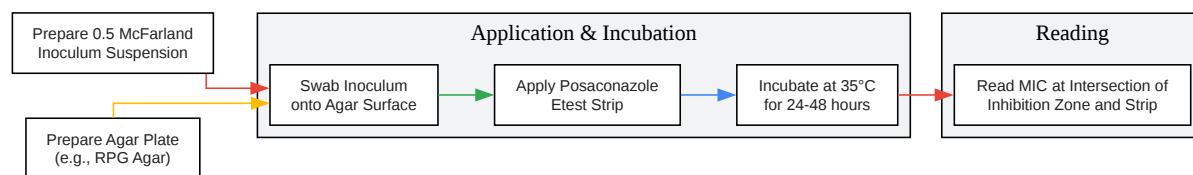
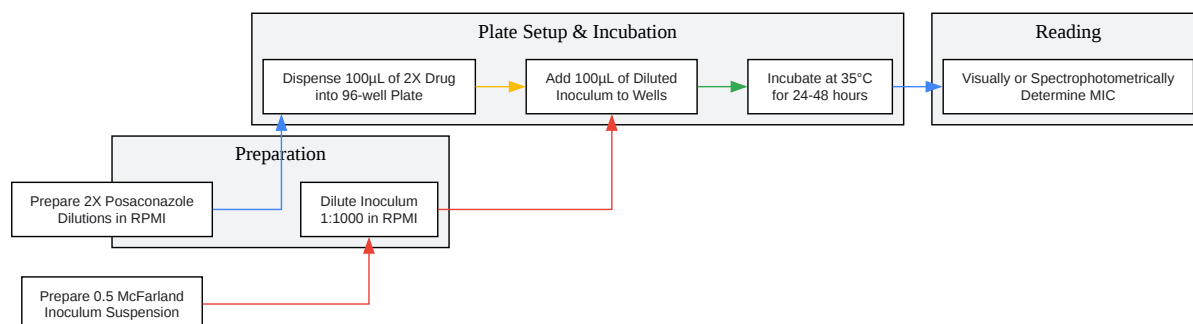
- Incubate the plates at 35°C for 24-48 hours.

e) MIC Reading:

- Read the MIC at the point where the elliptical zone of inhibition intersects the Etest strip.
- For azoles like **posaconazole**, trailing endpoints can occur. It is important to read the MIC at the point of significant growth inhibition, ignoring faint hazes or microcolonies within the inhibition zone.^[6]

Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in the described susceptibility testing protocols.



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